molecular formula C12H15NO2 B3166166 Methyl 3-(pyrrolidin-2-yl)benzoate CAS No. 908334-14-5

Methyl 3-(pyrrolidin-2-yl)benzoate

Cat. No.: B3166166
CAS No.: 908334-14-5
M. Wt: 205.25 g/mol
InChI Key: IXMKHFGBZYSDRQ-UHFFFAOYSA-N
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Description

Methyl 3-(pyrrolidin-2-yl)benzoate is an organic compound that features a benzoate ester linked to a pyrrolidine ring. This compound is of interest due to its unique structural properties, which combine the aromatic benzoate moiety with the nitrogen-containing pyrrolidine ring. Such structures are often explored for their potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyrrolidin-2-yl)benzoate can be achieved through various methods. One common approach involves the N-arylation of pyrrolidines. For instance, pyrrolidine can be coupled with an aryl halide under transition-metal catalysis, such as palladium, to form the desired product. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide, under elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can be more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(pyrrolidin-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-2-yl)benzoate involves its interaction with various molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzoate ester may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(pyrrolidin-2-yl)benzoate is unique due to the combination of the pyrrolidine ring and the benzoate ester. This structure allows for diverse chemical reactivity and potential biological activities that are not observed in simpler compounds like pyrrolidine or methyl benzoate .

Properties

IUPAC Name

methyl 3-pyrrolidin-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11/h2,4-5,8,11,13H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMKHFGBZYSDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696047
Record name Methyl 3-(pyrrolidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908334-14-5
Record name Methyl 3-(2-pyrrolidinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908334-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(pyrrolidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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